molecular formula C9H13Cl2N B2962827 (R)-1-(2-Chlorophenyl)-N-methylethan-1-amine hcl CAS No. 2250243-77-5

(R)-1-(2-Chlorophenyl)-N-methylethan-1-amine hcl

Cat. No. B2962827
M. Wt: 206.11
InChI Key: UEVNECVWVMFIRG-SSDOTTSWSA-N
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Description

Chlorophenols are a group of organic compounds in which one or more of the hydrogen atoms attached to the benzene ring of phenol have been replaced by chlorine atoms . They are toxic, colorless, and weakly acidic . Most applications of chlorophenols are based on their toxicity: they and compounds made from them are used to control bacteria, fungi, insects, and weeds .


Synthesis Analysis

Chlorophenols can be manufactured by treating phenol with chlorine . The compound 4-chlorophenol is a starting material for making 2-benzyl-4-chlorophenol, a germicide .


Molecular Structure Analysis

The molecular structure of chlorophenols consists of a benzene ring with one or more chlorine atoms replacing the hydrogen atoms .


Chemical Reactions Analysis

Formaldehyde reacts with 2,4-dichlorophenol to form methylenebis (dichlorophenol), used as a mothproofing agent, an antiseptic, and a seed disinfectant .


Physical And Chemical Properties Analysis

Chlorophenols are colorless and weakly acidic . They can exist as a liquid or solid depending on the specific compound .

Scientific Research Applications

Synthesis and Derivatives

(R)-1-(2-Chlorophenyl)-N-methylethan-1-amine hcl, related to Ketamine, has been utilized in the synthesis of novel derivatives. Mannich reaction has been used for creating new compounds structurally related to Ketamine, potentially useful in therapeutic applications. These derivatives, confirmed by NMR technology, show promise in drug design and clinical therapeutics (Masaud et al., 2022).

Corrosion Inhibition

Amine derivative compounds, closely related to the structure of (R)-1-(2-Chlorophenyl)-N-methylethan-1-amine hcl, have shown effectiveness as corrosion inhibitors for mild steel in acidic environments. Their protective film formation on steel surfaces has been confirmed through various analyses, demonstrating their potential in industrial applications (Boughoues et al., 2020).

Catalysis in Chemical Synthesis

Compounds structurally akin to (R)-1-(2-Chlorophenyl)-N-methylethan-1-amine hcl have been employed in catalysis for chemical synthesis. Rhodium-catalyzed aromatic C-H amination using primary N-chloroalkylamines, for instance, has resulted in high yields of arylamine products, indicating the potential utility of such structures in complex chemical reactions (Ng et al., 2013).

Medicinal Chemistry

Structural analogs of (R)-1-(2-Chlorophenyl)-N-methylethan-1-amine hcl have been explored in medicinal chemistry. The formation of DNA adducts by heterocyclic amines, including compounds with similar structural features, has implications for mutagenesis and carcinogenesis, highlighting the importance of understanding these interactions in drug development and cancer research (Schut & Snyderwine, 1999).

properties

IUPAC Name

(1R)-1-(2-chlorophenyl)-N-methylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN.ClH/c1-7(11-2)8-5-3-4-6-9(8)10;/h3-7,11H,1-2H3;1H/t7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNEOSYMAHAISMO-OGFXRTJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1Cl)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1Cl)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(2-Chlorophenyl)-N-methylethan-1-amine hcl

CAS RN

2250243-77-5
Record name [(1R)-1-(2-chlorophenyl)ethyl](methyl)amine hydrochloride
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